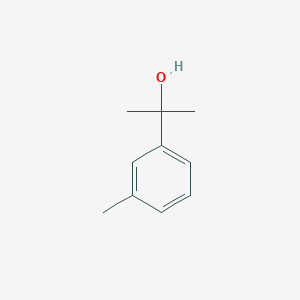

2-(3-Methylphenyl)propan-2-ol

Description

Contextualization within Aromatic Tertiary Alcohol Chemistry

Aromatic tertiary alcohols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a tertiary carbon, which is, in turn, directly bonded to an aromatic ring. solubilityofthings.commasterorganicchemistry.com This structural arrangement imparts unique reactivity to these molecules. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under typical conditions. maqsad.iopressbooks.pub Their reactions are often dominated by substitution and elimination pathways, frequently involving the formation of a stable carbocation intermediate. libretexts.orglibretexts.org The presence of the aromatic ring further influences the reactivity, often participating in and stabilizing reaction intermediates.

2-(3-Methylphenyl)propan-2-ol, with its IUPAC name confirming its structure, fits squarely within this classification. nih.gov It possesses a tertiary alcohol group and a toluene (B28343) substituent on the phenyl ring, features that define its chemical behavior.

Prior Research Trends and Knowledge Gaps Pertaining to this compound

Research on aromatic tertiary alcohols has historically been a cornerstone of organic chemistry, providing fundamental insights into reaction mechanisms. Studies have often focused on their synthesis, particularly through Grignard reactions, and their dehydration to form alkenes. libretexts.orgodinity.com For instance, the synthesis of its isomer, 2-(4-methylphenyl)propan-2-ol, has been investigated, particularly in the context of oxidizing p-cymene (B1678584).

While general principles of tertiary alcohol reactivity are well-established, specific and detailed investigations into this compound itself are less prevalent in widely accessible literature. Much of the available information pertains to its identification in natural sources, such as the essential oil of the Brazilian pepper tree, or its listing in chemical supplier catalogs. chemicalbook.com There appears to be a gap in the literature concerning in-depth studies of its specific reaction kinetics, mechanisms, and the full scope of its potential applications.

Academic Significance and Research Focus on this compound

The academic significance of this compound lies in its role as a representative aromatic tertiary alcohol. It serves as a practical example for studying the principles of SN1 and E1 reactions, carbocation stability, and the influence of aromatic substituents on reaction pathways. libretexts.orglibretexts.org

Current research focus on similar compounds suggests potential areas of interest for this compound. For example, its derivatives are explored for their fragrance properties, and related structures are investigated as intermediates in the synthesis of more complex molecules, including pharmaceuticals. smolecule.comasianpubs.org The compound itself is noted as a component of leaf essential oil with antibacterial properties, hinting at potential research avenues in phytochemistry and medicinal chemistry. chemicalbook.com

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H14O | nih.gov |

| Molecular Weight | 150.22 g/mol | nih.gov |

| CAS Number | 5208-37-7 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| LogP | 2.52 | phytohub.eu |

| Hydrogen Bond Donor Count | 1 | phytohub.eu |

| Hydrogen Bond Acceptor Count | 1 | phytohub.eu |

| Rotatable Bond Count | 1 | phytohub.eu |

Interactive Table 2: Common Reactions of Tertiary Alcohols

| Reaction Type | Reagents | Products | Mechanism | Source |

| Dehydration | Concentrated H2SO4 or H3PO4, heat | Alkenes | E1 | libretexts.orgchemguide.co.uk |

| Conversion to Alkyl Halides | HCl or HBr | Alkyl Halides | SN1 | libretexts.org |

| Esterification | Carboxylic Acids | Esters | maqsad.io |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-9(7-8)10(2,3)11/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARIBLVZTLPQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016804 | |

| Record name | 2-(3-Tolyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5208-37-7 | |

| Record name | NSC80511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Tolyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 3 Methylphenyl Propan 2 Ol

Oxidation Reactions of Tertiary Alcohols

Tertiary alcohols, such as 2-(3-methylphenyl)propan-2-ol, are resistant to oxidation under standard conditions. This is because the carbon atom bonded to the hydroxyl group does not have a hydrogen atom attached to it. pearson.comquora.comlibretexts.org Typical oxidizing agents like chromic acid (H₂CrO₄) and potassium permanganate (B83412) (KMnO₄) require the presence of such a hydrogen atom to facilitate the formation of a carbonyl group. pearson.comdoubtnut.com

Under mild conditions, no reaction occurs when a tertiary alcohol is treated with an oxidizing agent. libretexts.orgdoubtnut.comchemistnotes.com For instance, the reaction of this compound with acidified potassium dichromate(VI) solution would show no color change, indicating a lack of reaction. libretexts.org This resistance to oxidation is a key characteristic that distinguishes tertiary alcohols from primary and secondary alcohols, which are readily oxidized to carboxylic acids and ketones, respectively. mintlify.appchadsprep.com

However, under harsh, acidic conditions and with strong oxidizing agents, tertiary alcohols can undergo a reaction sequence that begins with dehydration. quora.comstackexchange.comsciencemadness.org The strong acid protonates the hydroxyl group, which then leaves as a water molecule, forming a stable tertiary carbocation. This carbocation then loses a proton from an adjacent carbon to form an alkene. The newly formed alkene can then be oxidized by the strong oxidizing agent present in the reaction mixture. stackexchange.comsciencemadness.org This process often leads to the cleavage of the carbon-carbon double bond, resulting in smaller carbonyl compounds like ketones and carboxylic acids.

Table 1: Reactivity of Alcohols with Common Oxidizing Agents

| Alcohol Type | Oxidizing Agent | Typical Product | Reactivity of this compound |

| Primary | Chromic Acid, KMnO₄ | Carboxylic Acid | N/A |

| Secondary | Chromic Acid, KMnO₄ | Ketone | N/A |

| Tertiary | Chromic Acid, KMnO₄ | No reaction (mild conditions) | Resistant to direct oxidation |

| Tertiary | Acidic KMnO₄ (harsh) | Dehydration to alkene, then cleavage | Undergoes dehydration and subsequent oxidation of the alkene |

Reduction Reactions Involving this compound Precursors

The synthesis of this compound often involves the reduction of a suitable precursor, most commonly through a Grignard reaction. This powerful organometallic reaction allows for the formation of carbon-carbon bonds and is a standard method for preparing tertiary alcohols. study.comsarthaks.combrainly.in

A common synthetic route involves the reaction of a ketone with a Grignard reagent. To synthesize this compound, one could start with 3-methylacetophenone. This ketone is treated with methyl magnesium bromide (CH₃MgBr). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. study.comvedantu.com

Alternatively, an ester such as methyl 3-methylbenzoate (B1238549) could be used as a precursor. In this case, two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is not isolated. This intermediate then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after hydrolysis.

While the alcohol itself can be reduced under specific, harsh conditions (e.g., using hydriodic acid and red phosphorus), this typically results in the removal of the hydroxyl group to form the corresponding alkane. nih.gov The reactivity for this type of reduction follows the order of primary < secondary < tertiary alcohols, consistent with an Sₙ1-type mechanism involving a carbocation intermediate. nih.gov

Dehydration Processes and Olefin Formation from this compound

The dehydration of this compound is a classic example of an acid-catalyzed elimination reaction that results in the formation of an alkene (olefin). Being a tertiary alcohol, it undergoes dehydration relatively easily, typically requiring lower temperatures and less concentrated acid compared to secondary or primary alcohols. libretexts.orgunacademy.comlibretexts.org

The reaction proceeds via an E1 (elimination, unimolecular) mechanism. libretexts.orgbyjus.com The process involves three main steps:

Protonation of the Hydroxyl Group : The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), an alkyloxonium ion. byjus.comquora.comchemguide.co.uk

Formation of a Carbocation : The protonated alcohol loses a molecule of water to form a stable tertiary benzylic carbocation. This is the slow, rate-determining step of the reaction. unacademy.comquora.comstudy.com The stability of this intermediate is enhanced by both the inductive effect of the three alkyl groups and resonance delocalization of the positive charge into the aromatic ring.

Deprotonation to Form an Alkene : A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation. libretexts.orgchemguide.co.uk This results in the formation of a double bond and regenerates the acid catalyst.

For this compound, deprotonation can occur from either the methyl groups attached to the tertiary carbon or from the adjacent ethyl group that could be formed via rearrangement, although rearrangement is less likely given the stability of the initial carbocation. The primary product expected is 1-methyl-3-(prop-1-en-2-yl)benzene .

Table 2: Conditions for Alcohol Dehydration

| Alcohol Type | Typical Temperature Range | Mechanism |

| Primary | 170°C - 180°C | E2 |

| Secondary | 100°C - 140°C | E1 |

| Tertiary | 25°C - 80°C | E1 |

Electrophilic Aromatic Substitution Reactions on the Methylphenyl Moiety

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SₑAr) reactions. The position of substitution on the ring is directed by the two existing substituents: the methyl group (-CH₃) and the 2-hydroxypropyl-2-yl group (-C(CH₃)₂OH). Both of these are alkyl groups, which are classified as activating groups and ortho, para-directors. quora.comlibretexts.orgwikipedia.org

Activating groups increase the rate of electrophilic aromatic substitution compared to benzene because they donate electron density to the ring, making it more nucleophilic. vanderbilt.eduwikipedia.org They direct incoming electrophiles to the positions ortho and para to themselves by stabilizing the carbocation intermediate (the arenium ion or sigma complex) through inductive effects and hyperconjugation. libretexts.orglibretexts.org

In the case of this compound:

The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The 2-hydroxypropyl-2-yl group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The directing effects of the two groups reinforce each other at positions 2, 4, and 6.

Position 2: Ortho to the 2-hydroxypropyl-2-yl group and ortho to the methyl group.

Position 4: Para to the 2-hydroxypropyl-2-yl group and ortho to the methyl group.

Position 6: Ortho to the 2-hydroxypropyl-2-yl group and para to the methyl group.

Steric hindrance from the bulky 2-hydroxypropyl-2-yl group may disfavor substitution at the adjacent ortho positions (2 and 6). Therefore, substitution at position 4, which is para to the bulkier group, is often favored. The product distribution in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would depend on the specific reagents and reaction conditions. masterorganicchemistry.comlibretexts.orglibretexts.org

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -C(CH₃)₂OH | 1 | Activating | ortho, para (positions 2, 4, 6) |

| -CH₃ | 3 | Activating | ortho, para (positions 2, 4, 6) |

Radical Reactions Involving this compound

Radical reactions involving this compound can be initiated at several positions. The stability of the resulting radical is a key factor in determining the most likely site of reaction. Benzylic positions are particularly susceptible to radical formation due to the resonance stabilization of the resulting radical with the aromatic ring.

In this compound, there are benzylic C-H bonds on the methyl group attached to the ring. Hydrogen atom abstraction from this methyl group would generate a primary benzylic radical. This radical is stabilized by the delocalization of the unpaired electron into the π-system of the benzene ring.

Another possibility is the formation of an α-hydroxyalkyl radical through hydrogen abstraction from the hydroxyl group, followed by rearrangement or further reaction. However, the C-H bonds at the benzylic position are generally more susceptible to homolytic cleavage. Recent research has shown that benzylic alcohols can undergo radical condensation reactions under specific conditions, for instance, coupling with acetamides in the presence of potassium tert-butoxide, which can act as both a base and a radical initiator. rsc.org Furthermore, copper-catalyzed cross-coupling reactions can functionalize benzylic C-H bonds by proceeding through a radical relay mechanism. researchgate.net These advanced synthetic methods highlight the potential for generating and utilizing benzylic radicals derived from structures similar to this compound.

Mechanistic Investigations of Reactions Involving 2 3 Methylphenyl Propan 2 Ol

Kinetic Studies of 2-(3-Methylphenyl)propan-2-ol Transformations

There is a lack of specific kinetic data in the scientific literature regarding the transformations of this compound. While general kinetic studies have been performed on the reactions of other tertiary alcohols, such as their dehydration or substitution reactions, specific rate constants, reaction orders, and activation energies for reactions involving this compound have not been reported.

Elucidation of Reaction Intermediates in this compound Chemistry

No specific studies detailing the direct observation or trapping of reaction intermediates in the chemistry of this compound have been found. It is plausible that reactions such as acid-catalyzed dehydration would proceed through a tertiary carbocation intermediate, specifically the 2-(3-methylphenyl)propan-2-yl cation. However, direct spectroscopic or experimental evidence for this intermediate involving this specific substrate is not documented.

Transition State Analysis for this compound Reactions

A detailed transition state analysis for reactions involving this compound is not available in the current body of scientific literature. Computational or experimental studies focused on the geometry, energy, and vibrational frequencies of transition states in reactions such as solvolysis or elimination of this compound have not been reported.

Isotope Effects in this compound Reaction Mechanisms

There are no published studies on the kinetic isotope effects (KIEs) for reactions involving this compound. Investigations using isotopically labeled substrates, such as deuterated analogs, which are crucial for determining the rate-determining step and the nature of bond-breaking and bond-forming processes in the transition state, have not been documented for this specific alcohol.

Stereochemical Outcomes and Mechanistic Implications

Given that this compound is an achiral molecule, studies on its stereochemical outcomes are inherently limited to reactions that might create a new stereocenter. There is no information available in the scientific literature regarding the stereochemical pathways or the stereospecificity/stereoselectivity of any reactions involving this compound.

Advanced Spectroscopic Characterization of 2 3 Methylphenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-(3-methylphenyl)propan-2-ol provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic protons, the benzylic methyl group, the two equivalent methyl groups of the propanol (B110389) moiety, and the hydroxyl proton.

The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the aromatic ring are deshielded and appear at higher chemical shifts (downfield) compared to the aliphatic protons. The integration of the peak areas is proportional to the number of protons giving rise to the signal.

Aromatic Protons (Ar-H): The four protons on the substituted benzene (B151609) ring are chemically non-equivalent and typically appear in the range of δ 7.0-7.3 ppm. Due to their different positions relative to the two substituents, they exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with neighboring aromatic protons.

Aromatic Methyl Protons (-CH₃): The methyl group attached to the aromatic ring consists of three equivalent protons, which appear as a sharp singlet around δ 2.35 ppm. The absence of adjacent protons results in a singlet signal.

Isopropyl Methyl Protons (C(CH₃)₂): The six protons of the two methyl groups on the tertiary carbon are equivalent due to free rotation. They generate a strong singlet signal at approximately δ 1.5 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is a singlet that can appear over a broad chemical shift range, typically between δ 1.5 and 2.5 ppm. Its exact position and sharpness are sensitive to factors like solvent, concentration, and temperature, which affect hydrogen bonding. In some cases, this peak can be broad. docbrown.info To confirm its identity, a D₂O shake experiment can be performed, which results in the disappearance of the OH signal due to proton exchange. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic (Ar-H) | 4 | ~ 7.0 - 7.3 | Multiplet (m) |

| Aromatic Methyl (-CH₃) | 3 | ~ 2.35 | Singlet (s) |

| Isopropyl Methyl (C(CH₃)₂) | 6 | ~ 1.5 | Singlet (s) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, there are eight distinct carbon signals due to molecular symmetry. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Quaternary Carbons: The spectrum shows three quaternary carbon signals. The carbon atom bearing the hydroxyl group (C-OH) is significantly deshielded by the electronegative oxygen and appears around δ 73 ppm. docbrown.info The two aromatic quaternary carbons (the one attached to the isopropyl group and the one attached to the methyl group) appear in the aromatic region, typically between δ 138 and 147 ppm.

Aromatic CH Carbons: The four aromatic methine carbons (CH) produce signals in the range of δ 122-129 ppm.

Aliphatic Methyl Carbons: The two equivalent methyl carbons of the isopropyl group are shielded and appear upfield around δ 32 ppm. The aromatic methyl carbon is even more shielded, appearing at approximately δ 22 ppm.

Table 2: Experimental ¹³C NMR Chemical Shift Data for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Quaternary) | 146.9 |

| Aromatic C (Quaternary) | 137.7 |

| Aromatic CH | 128.2 |

| Aromatic CH | 126.1 |

| Aromatic CH | 125.4 |

| Aromatic CH | 122.5 |

| C-OH (Quaternary) | 72.8 |

| Isopropyl CH₃ | 31.8 |

| Aromatic CH₃ | 21.6 |

Data sourced from publicly available spectral databases.

While 1D NMR spectra provide fundamental structural information, 2D NMR techniques are employed for unambiguous assignment and more detailed structural elucidation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively link each proton signal (e.g., from the aromatic CH groups and the methyl groups) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for mapping out the carbon skeleton. For instance, HMBC would show correlations from the isopropyl methyl protons (at δ ~1.5 ppm) to the quaternary C-OH carbon (~73 ppm) and the attached aromatic quaternary carbon (~147 ppm), confirming the connectivity of the isopropyl alcohol group to the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the energy of these vibrations. rsc.org

The spectrum of this compound is characterized by several key vibrational bands:

O-H Stretch: A strong and characteristically broad absorption band appears in the IR spectrum between 3200 and 3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz Aliphatic C-H stretching from the methyl groups appears as strong bands just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹). libretexts.org

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond results in a strong band in the IR spectrum, typically appearing around 1150-1200 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak signal in Raman spectra, the aromatic ring vibrations and C-H stretches are usually strong, making it a useful tool for analyzing the hydrocarbon framework of the molecule. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2990 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. nih.gov In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation into smaller, charged species. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification and structural analysis.

For this compound (molar mass: 150.22 g/mol ), the mass spectrum typically shows a weak or absent molecular ion peak ([M]⁺) at m/z = 150. This is characteristic of tertiary alcohols, which readily fragment upon ionization. libretexts.orgdocbrown.info

The most significant fragmentation pathway is the α-cleavage, involving the loss of one of the methyl groups to form a highly stable resonance-stabilized oxonium ion.

[M - CH₃]⁺ (m/z = 135): The base peak (the most intense peak) in the spectrum is typically at m/z = 135. This corresponds to the loss of a methyl radical (•CH₃, mass = 15) from the molecular ion. The resulting cation is stabilized by resonance with the aromatic ring.

[M - H₂O]⁺ (m/z = 132): Another common fragmentation for alcohols is the loss of a water molecule (H₂O, mass = 18). youtube.com This peak may be observed but is often less intense than the α-cleavage product.

Other Fragments: Additional peaks may be observed at lower m/z values, such as m/z = 91 (tropylium ion, [C₇H₇]⁺) and m/z = 43 ([C₃H₇]⁺ or [CH₃CO]⁺), corresponding to further fragmentation of the molecule.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formation Pathway | Relative Intensity |

|---|---|---|---|

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion | Weak or Absent |

| 135 | [C₉H₁₁O]⁺ | Loss of •CH₃ (α-cleavage) | Very Strong (Base Peak) |

| 132 | [C₁₀H₁₂]⁺• | Loss of H₂O (Dehydration) | Weak to Medium |

| 91 | [C₇H₇]⁺ | Rearrangement and fragmentation | Medium |

X-ray Crystallography for Solid-State Structure Elucidation of this compound Derivatives

Computational Chemistry and Theoretical Studies of 2 3 Methylphenyl Propan 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 2-(3-Methylphenyl)propan-2-ol, methods such as Hartree-Fock (HF) or more advanced post-Hartree-Fock methods can be used to perform geometry optimization. This process involves calculating the potential energy of the molecule for different atomic arrangements until a minimum energy conformation is found. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-O Bond Length (propan-2-ol group) | e.g., 1.43 Å |

| O-H Bond Length | e.g., 0.96 Å |

| C-C-O Bond Angle (propan-2-ol group) | e.g., 109.5° |

| Dihedral Angle (Aromatic Ring - Propanol (B110389) Group) | e.g., 45° |

Note: The values in this table are illustrative examples of what quantum chemical calculations would predict. Actual values would be derived from specific computational studies.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density to determine the system's properties. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used for geometry optimization and to obtain electronic properties.

DFT is particularly useful for studying the electronic properties of molecules, providing insights into their reactivity and stability. The application of DFT to this compound would yield valuable information about its electronic structure and how it influences its chemical behavior.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. For this compound, these predictions can serve as a valuable tool for experimentalists in identifying and characterizing the compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The predicted frequencies correspond to the different vibrational modes of the molecule, such as the O-H stretch, C-H stretches, and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted chemical shifts can then be compared with experimental NMR data to aid in spectral assignment.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| O-H Vibrational Frequency (IR) | e.g., ~3400 cm⁻¹ |

| Aromatic C-H Stretch (IR) | e.g., ~3050 cm⁻¹ |

| ¹H Chemical Shift (OH proton) | e.g., ~1.5-2.0 ppm |

| ¹³C Chemical Shift (quaternary carbon) | e.g., ~72 ppm |

Note: The values in this table are illustrative examples of what spectroscopic predictions would yield. Actual values would be derived from specific computational studies.

HOMO-LUMO Analysis and Reactivity Predictions for this compound

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarizable. For this compound, a HOMO-LUMO analysis would provide insights into its reactivity in various chemical reactions.

Table 3: Frontier Orbital Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | e.g., -9.5 eV |

| LUMO Energy | e.g., 0.5 eV |

| HOMO-LUMO Gap | e.g., 10.0 eV |

Note: The values in this table are illustrative examples of what a HOMO-LUMO analysis would provide. Actual values would be derived from specific computational studies.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on single molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a liquid or in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations could be used to study its interactions with other molecules of the same kind or with solvent molecules. This would involve analyzing intermolecular forces such as hydrogen bonding (due to the hydroxyl group) and van der Waals interactions. Understanding these interactions is crucial for predicting physical properties like boiling point, solubility, and viscosity. The simulations can also reveal information about the local structure and dynamics of the liquid state.

Solvent Effects on the Synthesis and Reactivity of 2 3 Methylphenyl Propan 2 Ol

Influence of Solvent Polarity on Reaction Kinetics and Equilibria

The polarity of a solvent plays a significant role in the kinetics and equilibria of reactions involving 2-(3-methylphenyl)propan-2-ol. Polar solvents are generally more effective at stabilizing charged intermediates and transition states, which can accelerate reactions that proceed through such species. researchgate.net For instance, in reactions where a carbocation intermediate is formed from this compound, polar protic solvents like water and alcohols can solvate both the carbocation and the leaving group, thereby lowering the activation energy and increasing the reaction rate.

Conversely, nonpolar solvents may favor reactions where the reactants are nonpolar and the transition state is less polarized. The dielectric constant of the solvent is a key parameter in this regard; higher dielectric constants generally indicate a greater ability to stabilize charged species. chemrxiv.org The rate of a reaction can either increase or decrease with increasing solvent polarity, depending on the relative polarity of the reactants and the transition state.

Table 1: Illustrative Effect of Solvent Polarity on Reaction Rates

| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate |

| n-Hexane | 1.9 | Low |

| Diethyl ether | 4.3 | Moderate |

| Acetone | 21 | High |

| Ethanol | 24.5 | Very High |

| Water | 80.1 | Highest |

Note: This table provides a generalized illustration. Actual reaction rates will depend on the specific reaction conditions and the nature of the reactants.

Specific Solvent-Solute Interactions in this compound Chemistry

Beyond bulk polarity, specific interactions between the solvent and the solute, this compound, can significantly impact its reactivity. These interactions include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. libretexts.org The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor.

In protic solvents like methanol (B129727) or water, the solvent can form hydrogen bonds with the hydroxyl group of the alcohol. This can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. For example, hydrogen bonding to the oxygen can make the alcohol a better leaving group in substitution reactions. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which cannot act as hydrogen bond donors, the interactions will be primarily of a dipole-dipole nature. The nature of these specific interactions can influence not only reaction rates but also the stability of different conformations of the molecule in solution. nih.gov

Rationalizing Solvent Effects Using Linear Free Energy Relationships

Linear Free Energy Relationships (LFERs) provide a quantitative method to understand and correlate solvent effects on reaction rates and equilibria. The Hammett and Brønsted correlations are examples of LFERs that can be applied to reactions involving this compound. nih.govrsc.org These relationships correlate the rate or equilibrium constant of a reaction with a parameter that reflects the electronic properties of a substituent or the acidity/basicity of a catalyst.

By studying a reaction in a series of different solvents and applying LFER models, it is possible to gain insight into the mechanism of the reaction. For instance, a large sensitivity of the reaction rate to solvent polarity, as quantified by parameters like the Winstein-Grunwald Y value, would suggest a mechanism involving significant charge separation in the transition state.

Co-solvent Systems and Their Impact on this compound Reactivity

The use of co-solvent systems, or mixtures of two or more solvents, allows for a fine-tuning of the reaction medium's properties. By varying the composition of a binary solvent mixture, properties such as polarity, viscosity, and hydrogen-bonding ability can be continuously adjusted. This provides a powerful tool for optimizing the reactivity of this compound.

For example, in a mixed solvent system of a nonpolar solvent and a polar solvent, the reaction rate can be modulated by changing the proportion of the polar component. This can be particularly useful for reactions that are sensitive to both polarity and specific solvation effects. The composition of the solvent shell immediately surrounding the reacting molecules can be different from the bulk solvent composition, a phenomenon known as preferential solvation, which can have a significant impact on reactivity.

Mechanistic Interpretations of Solvent-Induced Changes in Reaction Pathways

The solvent can do more than just alter the rate of a reaction; it can fundamentally change the reaction mechanism. For this compound, a tertiary alcohol, reactions such as nucleophilic substitution can potentially proceed through either an S_N1 or S_N2 pathway.

In polar, protic solvents, the formation of a tertiary carbocation is stabilized, favoring an S_N1 mechanism. The solvent molecules can assist in the departure of the leaving group and solvate the resulting carbocation. In contrast, a less polar, aprotic solvent might disfavor the formation of a charged intermediate, potentially making an S_N2-like pathway more competitive, although this is generally less common for tertiary substrates due to steric hindrance. The solvent can also influence the competition between substitution and elimination reactions. A more basic solvent might favor elimination pathways. Therefore, a careful choice of solvent is critical for controlling the outcome and selectivity of reactions involving this compound.

Catalytic Strategies in the Chemistry of 2 3 Methylphenyl Propan 2 Ol

Transition Metal Catalysis for 2-(3-Methylphenyl)propan-2-ol Transformations

Transition metal catalysis offers a versatile platform for the transformation of this compound, primarily leveraging its nature as a tertiary benzylic alcohol. Key transformations include dehydration and its use as an alkylating agent in Friedel-Crafts type reactions.

One significant application is the catalytic dehydration to form the corresponding alkene, 3-isopropenyltoluene. Bismuth(III) triflate (Bi(OTf)₃) has been demonstrated as a potent catalyst for the dehydration of tertiary alcohols. nih.gov This Lewis acid can facilitate the elimination of water under mild conditions, offering high selectivity and yields. For instance, reactions catalyzed by as little as 0.01 mol % of Bi(OTf)₃ in apolar solvents like dichloromethane (B109758) proceed efficiently to give the alkene product. nih.gov Other Lewis acidic metal compounds, such as halides of bismuth, have also been noted to promote the dehydration of tertiary alcohols. nih.gov

Furthermore, this compound can serve as a precursor to the 1,1-dimethyl-1-(3-methylphenyl)methyl carbocation, which is a reactive intermediate for C-C bond formation. In the presence of transition metal-based Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), it can participate in Friedel-Crafts alkylation reactions with aromatic compounds. mt.comnih.govorganic-chemistry.org This classic electrophilic aromatic substitution involves the formation of a carbocation which then attacks an arene, leading to the synthesis of more complex diarylalkane structures. mt.comyoutube.com The development of catalytic systems using only small amounts of Lewis acids is favored over stoichiometric methods for being more environmentally benign. nih.gov

Another potential transformation is dehydrative thioetherification. While studies have often focused on benzylic alcohols, the principles can be extended to tertiary alcohols like this compound. For example, inexpensive zinc salts like ZnI₂ and ZnCl₂ have been shown to be effective catalysts for the reaction between various benzylic alcohols and thiols, proceeding via a dehydrative coupling to form thioethers in moderate to high yields. chemrevlett.com

Organocatalysis in this compound Synthesis and Derivatization

Organocatalysis, which utilizes small organic molecules as catalysts, presents green and efficient pathways for the synthesis and derivatization of alcohols. While specific examples detailing the use of this compound in organocatalytic reactions are not extensively documented, its chemical structure allows for plausible applications in established organocatalytic methodologies.

A primary avenue for derivatization involves leveraging the tertiary benzylic nature of the alcohol. This structure can readily form a stabilized carbocation intermediate under acidic conditions. Chiral Brønsted acids, such as phosphoric acids, are prominent organocatalysts capable of catalyzing enantioselective reactions involving such intermediates. mdpi.com These catalysts can create a chiral environment, enabling the asymmetric addition of various nucleophiles to the carbocation generated from this compound. This would result in the formation of chiral molecules with a quaternary carbon center.

Furthermore, an organocatalytic SN1-type functionalization provides a potential route for derivatization. Research has demonstrated the alkylation of certain nucleophiles, such as 2-methyl-N-heteroaromatics, with alcohols via this mechanism. researchgate.net This type of reaction, promoted by an organocatalyst, could be applied to this compound to form new C-C bonds, providing a green alternative to traditional metal-catalyzed methods.

The synthesis of this compound itself could potentially be achieved through organocatalytic routes, for example, via the addition of a methyl organometallic reagent to 3-methylacetophenone. While this specific reaction is more traditionally performed with stoichiometric Grignard reagents, the broader field of organocatalysis is continually expanding to include asymmetric additions to ketones, often mediated by catalysts like proline and its derivatives. mdpi.comresearchgate.net

Biocatalytic Approaches to this compound

Biocatalysis utilizes enzymes and whole organisms to perform chemical transformations, offering high selectivity and environmentally friendly conditions. For this compound, biocatalytic approaches are relevant for both its synthesis and its potential transformations.

A significant piece of evidence for the biocatalytic synthesis of this compound is its natural occurrence. This compound has been identified as a component in the leaf essential oil of the Brazilian pepper tree (Schinus terebinthifolius). chemicalbook.com This implies the existence of a biosynthetic pathway within the plant, where enzymes catalyze its formation from precursor molecules.

In terms of biocatalytic transformations, enzyme-catalyzed dehydration represents a promising route. The enzyme linalool (B1675412) dehydratase-isomerase (LinD), for example, is known to catalyze the dehydration of tertiary α-allyl methyl alcohols. acs.org Although LinD's substrate range has been explored for other alcohols, its mechanism of action demonstrates the potential for enzymes to selectively convert tertiary alcohols like this compound into their corresponding alkenes (3-isopropenyltoluene). acs.org Such biocatalytic dehydration avoids the harsh conditions and side reactions associated with chemical acid catalysis. acs.org

Furthermore, the broader field of biocatalysis has shown success in producing simpler alcohols, which provides a paradigm for the synthesis of more complex structures. For instance, methanotrophic bacteria have been used as whole-cell biocatalysts to convert propane (B168953) into 2-propanol, utilizing methane (B114726) monooxygenase enzymes. researchgate.netnih.gov The optimization of these biological systems often involves the use of inhibitors to prevent the further oxidation of the alcohol product, a strategy that could be adapted for the production of other specific alcohols. researchgate.netnih.gov The biotransformation of p-cymene (B1678584) in rabbits to its corresponding tertiary alcohol, 2-(4-methylphenyl)propan-2-ol, also indicates that biological systems possess the enzymatic machinery to hydroxylate cymene precursors, a reaction relevant to the synthesis of the target molecule. phytohub.eu

Heterogeneous Catalysis in the Production and Conversion of this compound

Heterogeneous catalysis is of paramount importance in the industrial production and conversion of chemicals, where the catalyst is in a different phase from the reactants. For this compound, a key transformation mediated by heterogeneous catalysts is its dehydration to produce valuable chemical intermediates.

The gas-phase dehydration of alcohols over solid acid catalysts is a well-established industrial process. chemguide.co.ukuw.edu.pl Materials such as alumina (B75360) (Al₂O₃), zeolites, and silica-alumina are commonly employed. chemguide.co.ukresearchgate.netresearchgate.net When this compound is passed over a heated heterogeneous catalyst like alumina, it can be efficiently converted into 3-isopropenyltoluene and water. chemguide.co.uk The selectivity of this reaction—favoring alkene formation (dehydration) over ether formation (bimolecular dehydration) or dehydrogenation—can be controlled by the catalyst type, its acidity, and the reaction temperature. researchgate.netaimspress.com For instance, pure γ-alumina tends to show high selectivity for dehydration. researchgate.net

This dehydration is often the first step in a two-step process to produce m-cymene. The resulting 3-isopropenyltoluene can be subsequently hydrogenated to yield m-cymene. Bifunctional catalysts, which possess both acidic sites for dehydration and metal sites for hydrogenation/dehydrogenation, are particularly effective. This approach is well-documented for the production of the isomeric p-cymene from renewable terpenes like limonene, using catalysts such as palladium on acidic supports (e.g., Pd/Al₂O₃, Pd/SiAl) or silica-supported zinc oxide (ZnO/SiO₂). nih.govliverpool.ac.uk A similar strategy could be applied to convert this compound into m-cymene, a valuable solvent and chemical intermediate. nih.gov

The table below summarizes common heterogeneous catalysts used for alcohol dehydration and their general characteristics.

| Catalyst | Typical Temperature Range (°C) | Primary Product(s) from Alcohols | Key Characteristics |

| γ-Alumina (Al₂O₃) | 200 - 400 | Alkenes (Dehydration) | High surface area; selectivity depends on temperature. chemguide.co.ukuw.edu.plresearchgate.net |

| Zeolites (e.g., ZSM-5, FAU) | 150 - 350 | Alkenes, Ethers | Shape-selective; acidity and pore structure are tunable. shareok.org |

| Silica-Alumina | 200 - 400 | Alkenes | Amorphous catalyst with strong Brønsted acid sites. researchgate.net |

| Phosphoric Acid on a support | 180 - 250 | Alkenes | Less prone to oxidation and side reactions than H₂SO₄. chemguide.co.uk |

| Metal Oxides (e.g., ThO₂, ZnO) | 300 - 450 | Alkenes, Ketones (Dehydrogenation) | Acidity and basicity influence selectivity between dehydration and dehydrogenation. researchgate.netliverpool.ac.uk |

Design and Optimization of Catalytic Systems for Specific Reactions of this compound

The design and optimization of catalytic systems are crucial for achieving high efficiency, selectivity, and sustainability in the chemical transformations of this compound. The strategies vary depending on the type of catalysis and the desired reaction outcome.

For transition metal-catalyzed reactions, optimization can dictate the reaction pathway. For example, in reactions catalyzed by Bismuth(III) triflate, the choice of solvent is critical: apolar solvents favor the dehydration of tertiary alcohols to alkenes, while polar solvents can switch the selectivity towards dimerization, forming new C-C bonds. nih.gov Catalyst loading is another key parameter, with effective dehydration observed with loadings as low as 0.01 mol%. nih.gov In Friedel-Crafts alkylations, catalyst choice (e.g., different Lewis acids like AlCl₃, FeCl₃, or metal triflates) and reaction conditions are optimized to maximize the yield of the desired mono-alkylated product and prevent unwanted polyalkylation, which can occur as the product is often more reactive than the starting arene. nih.govorganic-chemistry.org

In heterogeneous catalysis , particularly for dehydration, the catalyst's physical and chemical properties are tailored for optimal performance. Key parameters include the type and strength of acid sites (Brønsted vs. Lewis), surface area, and pore size. researchgate.netresearchgate.net For zeolite catalysts, the silica-to-alumina ratio is adjusted to control acidity, which in turn influences reaction rate and selectivity. shareok.org Optimization also involves managing mass transfer limitations, especially with bulky molecules, where the accessibility of active sites within the catalyst's pores can be the rate-limiting step. shareok.org Preventing catalyst deactivation, often caused by coke formation at high temperatures, is another critical aspect of process optimization. nih.gov

For biocatalytic approaches , optimization involves several levels. At the molecular level, protein engineering can be used to modify an enzyme's active site to improve its affinity and turnover rate for a non-native substrate like this compound. At the process level, for whole-cell biocatalysis, reaction conditions are optimized by adding inhibitors or deleting specific genes to prevent side reactions, such as the further oxidation of the desired alcohol product. researchgate.netnih.gov The choice between using an isolated enzyme or a whole-cell system also represents a key optimization decision, balancing factors of catalyst purity, stability, and cofactor regeneration. acs.org

Future Research Directions and Unexplored Avenues in 2 3 Methylphenyl Propan 2 Ol Chemistry

Advanced Reaction Design for Selective Transformations

Future research into the chemistry of 2-(3-Methylphenyl)propan-2-ol will likely focus on the development of sophisticated reaction designs that allow for highly selective transformations. A key area of interest is the design of tandem or cascade reactions, which can significantly streamline synthetic processes by combining multiple reaction steps into a single operation. For instance, a tandem elimination-oxidation reaction could convert this compound into a more functionalized allylic ether in one pot rsc.org. This approach not only enhances efficiency but also minimizes waste generation.

Another promising direction is the exploration of asymmetric synthesis to produce enantiomerically pure derivatives of this compound. While the direct asymmetric synthesis of tertiary alcohols remains a challenge, the development of novel chiral catalysts and auxiliaries could open up new possibilities nih.govnih.govresearchgate.netbeilstein-journals.org. Research into catalytic systems that can achieve high levels of stereocontrol in additions to prochiral ketones is a particularly active area that could be applied to the synthesis of chiral analogs of this compound researchgate.net. The future of asymmetric synthesis is geared towards greener and more sustainable methods, including the use of recyclable catalysts and biomass-derived chiral molecules chiralpedia.com.

The table below summarizes potential advanced reaction designs for this compound.

| Reaction Type | Description | Potential Products |

| Tandem Elimination-Oxidation | A one-pot sequence involving dehydration to an alkene followed by selective oxidation. | Allylic ethers, enones |

| Asymmetric Alkylation/Arylation | The enantioselective addition of nucleophiles to a precursor ketone to form a chiral tertiary alcohol. | Enantiopure this compound derivatives |

| Deoxygenative Functionalization | Tandem reactions that activate the C-O bond for subsequent C-C or C-heteroatom bond formation. | α-Substituted amines, propargylamines |

Integration with Flow Chemistry and Process Optimization

The integration of flow chemistry represents a significant opportunity for the synthesis and transformation of this compound. Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater scalability nih.govbeilstein-journals.org. Future research could focus on developing continuous-flow processes for the production of this compound itself, as well as for its subsequent transformations.

A key aspect of this integration will be process optimization using statistical methods like Design of Experiments (DoE) whiterose.ac.ukresearchgate.net. DoE allows for the systematic investigation of multiple reaction parameters (e.g., temperature, pressure, flow rate, catalyst loading) to identify the optimal conditions for yield, selectivity, and efficiency whiterose.ac.uknih.gov. The combination of flow chemistry with automated systems and real-time analytics can enable rapid process development and optimization beilstein-journals.org.

Exploration of Novel Catalytic Systems for this compound Chemistry

The discovery and development of novel catalytic systems will be crucial for unlocking new reactivity and selectivity in the chemistry of this compound. While traditional acid and base catalysis are well-established for reactions of tertiary alcohols, there is significant room for innovation.

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, making processes more sustainable escholarship.orgacs.org. Future research could explore the application of zeolites, metal-organic frameworks (MOFs), and functionalized polymers as catalysts for transformations of this compound. For example, solid acid catalysts could be designed for selective dehydration reactions, while supported metal catalysts could be developed for hydrogenation or oxidation processes researchgate.net.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild reaction conditions, making them an attractive green alternative to traditional chemical catalysts scielo.brd-nb.infoscielo.brresearchgate.net. The kinetic resolution of racemic tertiary alcohols using lipases is a promising area of research that could be applied to produce enantiopure this compound scielo.brscielo.br. Furthermore, the discovery and engineering of enzymes capable of novel transformations on tertiary benzylic alcohols would be a significant breakthrough researchgate.net.

Photoredox and Electrocatalysis: These emerging fields offer unique opportunities for activating this compound and its derivatives through single-electron transfer processes. Photoredox catalysis, for instance, could enable novel C-C and C-heteroatom bond formations under mild conditions.

The following table provides an overview of potential novel catalytic systems for this compound.

| Catalyst Type | Potential Applications | Advantages |

| Heterogeneous Catalysts | Dehydration, hydrogenation, oxidation, etherification | Recyclability, ease of separation, process intensification |

| Biocatalysts (Enzymes) | Kinetic resolution, asymmetric synthesis, selective functionalization | High selectivity, mild reaction conditions, green chemistry |

| Photoredox/Electrocatalysts | C-H functionalization, cross-coupling reactions, redox transformations | Novel reactivity, mild conditions, use of light or electricity as reagents |

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of more efficient and selective synthetic methods. Future research should leverage advanced spectroscopic techniques for in-situ and operando reaction monitoring. Techniques such as high-pressure NMR and EPR spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways rsc.orgacs.orgrsc.orgresearchgate.net. For example, in-situ NMR has been used to monitor the acetylation of benzyl (B1604629) alcohol, revealing key intermediates in the reaction mechanism acs.org.

The combination of experimental data with computational modeling will be particularly powerful. By correlating spectroscopic observations with theoretical calculations, a more complete picture of the reaction mechanism at the molecular level can be obtained.

Theoretical and Computational Refinements for Enhanced Prediction of this compound Properties and Reactivity

Theoretical and computational chemistry will play an increasingly important role in predicting the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict transition state energies, and rationalize observed selectivities researchgate.netsemanticscholar.orgresearchgate.netmdpi.commdpi.com. Such studies can guide the design of new experiments and the development of more effective catalysts researchgate.net.

Beyond mechanistic studies, computational methods can be used to predict a wide range of physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of this compound derivatives with their reactivity and other properties nih.govresearchgate.netrsc.orgnih.govechemcom.com.

The application of machine learning (ML) and artificial intelligence (AI) is a particularly exciting frontier acs.orgnih.govnih.govacs.orgresearch.google. ML models can be trained on large datasets of chemical information to predict properties with high accuracy and at a fraction of the computational cost of traditional quantum chemical methods research.google. For instance, machine learning has been used to predict the degree of aromaticity and the electronic properties of polyaromatic compounds acs.orgnih.govnih.govacs.org. In the future, such models could be developed to predict the reactivity of this compound in various reactions, accelerating the discovery of new transformations and the optimization of reaction conditions.

Q & A

Q. What are the optimal conditions for synthesizing 2-(3-Methylphenyl)propan-2-ol with high purity?

To achieve high purity, consider acid-catalyzed hydration of 3-methylstyrene derivatives or Grignard reagent reactions with acetone. Monitor reaction parameters (temperature, catalyst concentration) to avoid side products like dehydration derivatives. Purification via fractional distillation (bp ~202°C) or recrystallization (mp 32–34°C) is critical . Use GC or LC/MS-UV to verify purity (>97% as per industrial standards) .

Q. How can researchers effectively purify this compound from reaction mixtures?

Post-synthesis, employ liquid-liquid extraction with non-polar solvents (e.g., hexane) to isolate the alcohol phase. Follow with fractional distillation under reduced pressure to minimize thermal decomposition. For solid impurities, recrystallize using ethanol/water mixtures, leveraging the compound’s solubility profile . Confirm purity via GC-MS or NMR .

Q. What spectroscopic methods are recommended for characterizing this compound?

Use ¹H/¹³C NMR to identify the tertiary alcohol group (δ ~1.5 ppm for -C(CH₃)₂OH) and aromatic protons (δ 6.5–7.5 ppm). FT-IR confirms the -OH stretch (~3350 cm⁻¹) and C-O bond (~1050 cm⁻¹). GC-MS with electron ionization (EI) provides molecular ion peaks (m/z ~136) and fragmentation patterns for structural validation .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, amber glass containers under inert gas (N₂/Ar) at 4°C to prevent oxidation. Use desiccants to avoid moisture absorption. During handling, wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (classified under GHS Category 4) .

Q. What are the critical parameters to monitor during the synthesis of this compound?

Key parameters include:

- Temperature control (avoid exceeding 202°C to prevent decomposition).

- Catalyst activity (e.g., H₂SO₄ concentration in hydration reactions).

- Reaction time (prolonged heating may form ether byproducts). Use inline FT-IR or TLC to track reaction progress and optimize yield .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in different environments?

Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, such as acid-catalyzed dehydration. Use molecular docking to study interactions with enzymes (e.g., cytochrome P450 for metabolic studies). SMILES notation (e.g., CC(C)(O)c1cc(ccc1)C) from databases enables accurate input for simulations .

Q. What strategies resolve contradictions between experimental and theoretical data on the compound’s physical properties?

If discrepancies arise (e.g., predicted vs. observed boiling points), cross-validate using multiple techniques:

Q. What methodologies assess the environmental impact of this compound in surface chemistry studies?

Study adsorption on indoor surfaces (e.g., silica, cellulose) using microspectroscopic imaging (AFM, ToF-SIMS). Quantify oxidation products (e.g., ketones) via GC-MS after exposure to ozone or UV light. Compare degradation rates with structurally similar compounds (e.g., 2-(3-Iodophenyl)propan-2-ol) to identify substituent effects .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

Use isotopic labeling (¹⁴C or ²H) to track metabolic intermediates in vitro (e.g., liver microsomes). Combine LC-HRMS with enzymatic inhibition assays (CYP450 isoforms) to identify primary oxidation sites. Compare results with in silico predictions from ADMET software .

Q. What advanced techniques analyze trace impurities in this compound samples?

Employ 2D-LC-MS/MS with ion mobility separation to resolve co-eluting impurities. For chiral impurities, use chiral HPLC with cellulose-based columns. Quantify heavy metals (e.g., Pd from catalysts) via ICP-MS, adhering to pharmacopeial limits (e.g., <10 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.